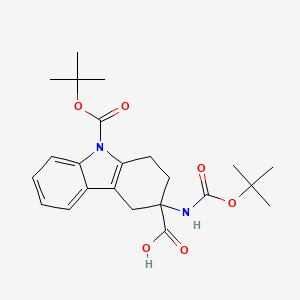

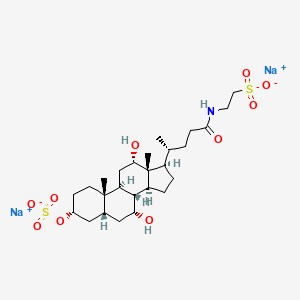

![molecular formula C7H16Cl2N2 B1145899 (3aS,6aS)-1-甲基-六氢吡咯并[3,4-b]吡咯二盐酸盐 CAS No. 1234805-59-4](/img/structure/B1145899.png)

(3aS,6aS)-1-甲基-六氢吡咯并[3,4-b]吡咯二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to the target compound, involves domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization, demonstrating a general and efficient method for adding molecular diversity to the pyrrolo[2,3-b]indole ring system (Kawasaki et al., 2005). Another efficient synthesis method for dihydropyrrolo[3,2-b]pyrrole derivatives involves a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione (Krzeszewski et al., 2014).

Molecular Structure Analysis

The molecular structure of dihydropyrrolopyrrole derivatives has been studied extensively. These compounds exhibit strong blue fluorescence and have intriguing optical properties due to the strategic placement of electron-withdrawing and electron-donating substituents, resulting in acceptor-donor-acceptor type fluorophores (Krzeszewski et al., 2014). The electronic structures of these compounds have also been elucidated by photoelectron spectroscopy, highlighting their efficient π-electron-donating ability among 10π-electron systems (Tanaka et al., 1987).

Chemical Reactions and Properties

Hexahydropyrrolo[3,4-b]pyrroles have been synthesized from tetramic acids and 2H-azirines under Cu(I)-NHC catalysis, showcasing an unusual N-C2 azirine bond cleavage, which can be rationalized by a free radical reaction mechanism (Rostovskii et al., 2015). This highlights the compound's potential for engaging in unique chemical reactions that could be exploited in various chemical syntheses and applications.

Physical Properties Analysis

The physical properties, particularly the optical properties of related dihydropyrrolopyrrole derivatives, have been extensively studied. These compounds display strong fluorescence with high quantum yields and moderate to large Stokes shifts, indicating their potential as luminescent materials for organic electronics and other applications requiring strong luminescence (Abatti et al., 2023).

Chemical Properties Analysis

The chemical properties of dihydropyrrolopyrrole derivatives, such as their reactivity and electron-accepting capabilities, have been explored. These compounds serve as effective electron acceptors, and their reduction potentials, chemical, and spectral properties have been documented, showcasing their versatility in redox systems (Mukai et al., 1985).

科学研究应用

光学材料和染料

二酮吡咯并吡咯与吡咯密切相关,因其在高质量颜料、场效应晶体管、体异质结太阳能电池、染料敏化太阳能电池和荧光成像中的应用而备受重视。它们具有合成简单、稳定性和接近于1的荧光量子产率,因此在多个领域具有广泛的应用。这些化合物在线性和非线性光学性质中表现出显著的变化,包括吸收中的强红移和双光子吸收截面的增加,突出了它们在光学应用中的潜力 (Grzybowski & Gryko, 2015).

生物医学应用

吡咯类化合物因其抗癌、抗菌和抗病毒活性而受到认可,突出了它们在药物发现计划中的重要性。吡咯环作为各种治疗剂中的关键药效团,因为它能够特异性地靶向多个生物途径。这种多功能性突出了该支架在开发用于治疗多种疾病的新药方面的潜力 (Li Petri et al., 2020).

阴离子结合和传感

N-错位杯[4]吡咯(NCCPs)以其阴离子结合特性而著称,与常规杯[4]吡咯有显著不同。它们通过错位锥构象结合阴离子的能力使其具有独特的阴离子结合亲和力和选择性,从而使其成为阴离子结合应用中比色传感器的有希望的候选者。这种独特的结合模式与选择性化学修饰的潜力相结合,为开发新的传感材料提供了创新的途径 (Anzenbacher, Nishiyabu, & Palacios, 2006).

共轭聚合物

具有吡咯单元的π-共轭有机给体-受体(D-A)型聚合物的开发为电子器件开辟了新的可能性。掺入二酮吡咯并吡咯(DPP)及其类似物的聚合物由于其独特的光学和电化学特性而表现出高性能。这些进展表明,基于吡咯的聚合物可以在电子应用中优于现有材料,包括有机光伏和场效应晶体管 (Deng et al., 2019).

超分子化学

杯吡咯支架已被用于通过自组装构建超分子胶囊,展示了它们在创建具有特定功能的分子容器中的潜力。这些源自杯[4]吡咯的胶囊展示了组装具有目标化学性质和在封装和递送系统中应用的结构的新方法 (Ballester, 2011).

未来方向

The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, the future directions in the research of pyrrole derivatives like “(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” could involve the design and synthesis of new leads to treat various diseases .

属性

IUPAC Name |

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMPYDQZJSJKTJ-AUCRBCQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712342 |

Source

|

| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride | |

CAS RN |

1385694-44-9 |

Source

|

| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)